An In-depth Technical Guide to 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic Acid: A Predictive Analysis
An In-depth Technical Guide to 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic Acid: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Amino Acid Analogues
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of non-canonical amino acids into bioactive molecules is a cornerstone of innovation. These tailored building blocks offer a powerful toolkit to modulate pharmacological properties, including metabolic stability, receptor affinity, and cellular uptake. This guide focuses on a specific, yet sparsely documented, fluorinated amino acid: 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid .
A thorough review of the scientific literature and chemical databases indicates that this particular positional isomer is a novel or less-characterized compound, with no publicly available experimental data on its specific physicochemical properties or synthesis. Therefore, this document serves as a predictive and comparative technical guide. By leveraging established principles of physical organic chemistry and drawing parallels with closely related, well-documented analogues, we aim to provide a robust theoretical framework for researchers interested in the synthesis, characterization, and potential applications of this unique molecule.
Molecular Structure and Nomenclature
2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a derivative of the amino acid phenylalanine. Its structure is characterized by a phenyl ring substituted with both a fluorine atom at the meta-position (C3) and a methyl group at the ortho-position (C2) relative to the propanoic acid side chain.
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IUPAC Name: 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid
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Synonyms: 3-Fluoro-2-methyl-phenylalanine
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Molecular Formula: C₁₀H₁₂FNO₂
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Chirality: The α-carbon is a chiral center, meaning the compound can exist as L- and D-enantiomers, or as a racemic mixture (DL).
The specific placement of the fluoro and methyl groups is critical. The ortho-methyl group introduces steric hindrance that can influence the conformation of the side chain, while the meta-fluoro group, with its high electronegativity, can alter the electronic properties of the aromatic ring.
Predicted Physicochemical Properties
While experimental data for the title compound is not available, we can predict its properties based on known data for its isomers and related compounds.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Weight | 197.21 g/mol | Calculated from the molecular formula C₁₀H₁₂FNO₂. This is identical to its isomers, such as 3-fluoro-4-methyl-DL-phenylalanine. |
| Physical State | White to off-white crystalline solid | Amino acids are typically crystalline solids at room temperature. |
| Melting Point | Expected in the range of 230-260 °C (with decomposition) | The melting point of 3-Fluoro-DL-phenylalanine is 237 - 241 °C[1]. The melting point of 3-fluoro-4-methyl-DL-phenylalanine is approximately 368°C (with decomposition). The specific substitution pattern will influence crystal lattice energy, but a relatively high melting point is expected. |
| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions. Limited solubility in nonpolar organic solvents. | The zwitterionic nature of the amino acid group governs its solubility. Protonation of the carboxylate or deprotonation of the ammonium group in acidic or basic conditions, respectively, will increase aqueous solubility. MedchemExpress notes that (R)-2-Amino-3-(2-fluorophenyl)propanoic acid requires sonication to dissolve in water at 7 mg/mL[2]. |
| pKa Values | pKa₁ (Carboxylic Acid) ≈ 2-3 pKa₂ (Ammonium) ≈ 9-10 | These are typical pKa ranges for α-amino acids. The electron-withdrawing fluorine on the phenyl ring is expected to have a slight acidifying effect on both functional groups compared to unsubstituted phenylalanine. |
| LogP | ~1.1 - 1.8 | The LogP for 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is calculated to be 1.08852. The title compound's LogP is expected to be in a similar range, indicating moderate lipophilicity. |
Proposed Synthetic Pathway
The synthesis of novel fluorinated aromatic amino acids often relies on established methodologies that can be adapted to specific substitution patterns. A plausible and efficient route to 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid would likely start from a commercially available substituted benzyl bromide, followed by a variation of the malonic ester synthesis.
A generalized synthetic scheme for related fluorinated aromatic amino acids has been described, which can be adapted for the target molecule[3]. The key steps would be:
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Starting Material: 1-(Bromomethyl)-3-fluoro-2-methylbenzene. This starting material is crucial and its availability will determine the feasibility of this specific route.
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Alkylation of a Glycine Equivalent: The benzyl bromide would be used to alkylate a protected glycine derivative, such as diethyl acetamidomalonate. This reaction is typically carried out in the presence of a base like sodium ethoxide.
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Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis. This step removes the protecting groups (acetyl and ethyl esters) and induces decarboxylation of the malonate moiety to yield the final amino acid.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the title compound.
This synthetic approach offers a reliable pathway to the racemic product. The resolution of enantiomers, if required, could be achieved through classical methods such as fractional crystallization of diastereomeric salts or through enzymatic resolution.
Predicted Spectroscopic Data
Characterization of the final product would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by both fluorine and the methyl group), a multiplet for the α-proton, two diastereotopic β-protons (as a multiplet), and a singlet for the methyl group protons.
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¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. Signals for the carboxyl, α-carbon, β-carbon, and methyl carbon would also be present.
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¹⁹F NMR: This would be a crucial technique, showing a singlet for the single fluorine atom on the aromatic ring. Its chemical shift would be indicative of its electronic environment.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₂FNO₂ with a high degree of accuracy. The fragmentation pattern would likely show a loss of the carboxyl group and characteristic fragments of the substituted benzyl moiety. A search for HRMS data on a related compound, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, shows the calculated and found m/z values for the [M+H]⁺ ion, demonstrating the utility of this technique[4].
Rationale for Use in Drug Discovery and Research
The incorporation of fluorinated amino acids into peptides and small molecule drugs is a well-established strategy to enhance therapeutic properties.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
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Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups. This can alter the binding interactions of a molecule with its biological target. For instance, fluorination of tyrosine residues changes the pKa of the hydroxyl group, which can be used to probe enzymatic mechanisms[5].
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Conformational Control: The steric bulk of the ortho-methyl group, combined with the electronic effects of the meta-fluoro group, can impose specific conformational constraints on the molecule. This can lock a peptide or small molecule into a bioactive conformation, leading to enhanced potency and selectivity.
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¹⁹F NMR as a Probe: The presence of a fluorine atom provides a sensitive handle for ¹⁹F NMR studies. This technique can be used to monitor protein-ligand interactions, conformational changes, and cellular uptake without the background noise inherent in ¹H NMR of biological samples[5].
The unique 3-fluoro, 2-methyl substitution pattern offers a distinct combination of steric and electronic effects that could be exploited in structure-activity relationship (SAR) studies to fine-tune the pharmacological profile of a lead compound.
Safety and Handling
As a novel chemical entity, 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid should be handled with care, assuming it is potentially hazardous until proven otherwise.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[1].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For similar compounds, storage at 2-8°C is often recommended[1].
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid represents an intriguing yet unexplored building block for chemical and pharmaceutical research. While direct experimental data is currently lacking, this guide provides a comprehensive predictive analysis of its properties, a plausible synthetic route, and a strong rationale for its potential applications. The unique combination of steric and electronic features imparted by the 2-methyl and 3-fluoro substituents makes it a valuable candidate for researchers seeking to enhance the metabolic stability, binding affinity, and conformational properties of peptides and small molecule therapeutics. As with any novel compound, careful synthesis, thorough characterization, and cautious handling are paramount for its successful application in the advancement of science and medicine.
References
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Synthonix Corporation. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. Sigma-Aldrich.
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ChemScene. 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid.
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Chem-Impex. 3-Fluoro-DL-phenylalanine.
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MedchemExpress. (R)-2-Amino-3-(2-fluorophenyl)propanoic acid.
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Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
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ResearchGate. (n.d.). Scheme 2: Synthesis of fluorinated aromatic amino acids 2 and 3.
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Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Chemical and Pharmaceutical Research.
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